Product packaging for N,N,N-Triethylpropan-1-aminium bromide(Cat. No.:CAS No. 13028-68-7)

N,N,N-Triethylpropan-1-aminium bromide

Cat. No.: B179258
CAS No.: 13028-68-7
M. Wt: 224.18 g/mol
InChI Key: AEFDTACAGGUGSB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Quaternary Ammonium (B1175870) Chemistry

The study of quaternary ammonium compounds (QACs) dates back to the early 20th century. In 1916, the bactericidal properties of these salts were first reported. pdihc.comenvironex.net.au A significant advancement came in 1935 when Domagk demonstrated that attaching a long aliphatic group to the quaternary nitrogen atom enhanced the compound's biocidal activity. proquimia.com This discovery led to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), which is considered the first generation of QACs. proquimia.com

Subsequent research and development led to the evolution of several generations of these compounds:

Second Generation: The substitution of a hydrogen atom in the aliphatic ring for an ethyl group resulted in alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). proquimia.com

Third Generation (1955): A combination of first and second-generation compounds (ADBAC and ADEBAC) yielded mixtures with improved biocidal activity and detergency. proquimia.com

Fourth Generation (1965): Technical enhancements in chemical synthesis allowed for the creation of compounds like didecyl dimethyl ammonium chloride (DDAC), which showed greater biocidal efficacy, particularly in the presence of hard water or organic material. proquimia.commass.gov

Fifth Generation: These compounds consist of mixtures of fourth-generation QACs with first-generation ones (e.g., DDAC and ADBAC) to achieve a broader spectrum of activity. proquimia.com

This progression highlights a continuous effort to refine the molecular structure of QACs to enhance their chemical efficacy and application-specific properties.

Significance of Quaternary Ammonium Bromides in Modern Chemical Research

Quaternary ammonium salts with bromide as the anion hold a significant place in modern chemical research, primarily due to their utility as phase-transfer catalysts. researchgate.net Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). theaic.org The quaternary ammonium cation, being soluble in the organic phase, can pair with an anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed. theaic.orgpengnuochemical.com

Quaternary ammonium bromides, such as the well-studied tetraethylammonium (B1195904) bromide (TEAB), are frequently employed for this purpose. wikipedia.orgontosight.ai They are used in a variety of organic transformations, including nucleophilic substitutions, oxidations, and alkylations, often leading to higher yields and milder reaction conditions. researchgate.netpengnuochemical.comchemicalbook.com Beyond catalysis, these compounds are utilized in the synthesis of specialized materials. For instance, tetrapropylammonium (B79313) bromide is used as a structure-directing agent in the synthesis of zeolites like ZSM-5, which are crucial catalysts in the petroleum industry. sigmaaldrich.comchemicalbook.com Their properties also make them useful as surfactants and as components in the development of ionic liquids. phasetransfercatalysis.com

Structural Peculiarities and Chemical Foundation of N,N,N-Triethylpropan-1-aminium Bromide

The chemical identity of this compound is precisely defined by its molecular structure. At its core is a central nitrogen atom, which is bonded to four separate alkyl groups: three ethyl (-CH₂CH₃) groups and one propyl (-CH₂CH₂CH₃) group. This arrangement results in a permanent positive charge on the nitrogen atom, forming the N,N,N-triethylpropan-1-aminium cation. This cation is ionically bonded to a bromide anion (Br⁻).

The chemical foundation of this compound lies in its synthesis, which is typically achieved through a quaternization reaction. This process involves the alkylation of a tertiary amine. For this compound, the synthesis would involve the reaction of triethylamine (B128534) ((CH₃CH₂)₃N) with a propyl halide, such as 1-bromopropane (B46711) (CH₃CH₂CH₂Br). This is a classic bimolecular nucleophilic substitution (S_N_2) reaction where the nitrogen atom of the triethylamine acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromopropane that is bonded to the bromine atom. libretexts.org The result is the formation of the quaternary ammonium salt. libretexts.org

The properties of this compound are dictated by this ionic structure, which generally confers solubility in polar solvents. While extensive experimental data for this specific compound is not widely available in public literature, its key chemical identifiers can be determined from its structure.

Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₉H₂₂BrN
Molecular Weight 224.18 g/mol
CAS Number Not readily available
Appearance Not readily available
Melting Point Not readily available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22BrN B179258 N,N,N-Triethylpropan-1-aminium bromide CAS No. 13028-68-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl(propyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFDTACAGGUGSB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576515
Record name N,N,N-Triethylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13028-68-7
Record name N,N,N-Triethylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for N,n,n Triethylpropan 1 Aminium Bromide

Conventional Synthetic Routes

The traditional approach to synthesizing N,N,N-Triethylpropan-1-aminium bromide relies on the well-established Menshutkin reaction. This method involves the direct alkylation of a tertiary amine. wikipedia.org

Quaternization Reactions and Reaction Conditions

The primary conventional method for synthesizing this compound is through the quaternization of triethylamine (B128534) with 1-bromopropane (B46711). This SN2 reaction involves the nucleophilic attack of the nitrogen atom in triethylamine on the electrophilic carbon of 1-bromopropane, leading to the formation of the desired quaternary ammonium (B1175870) salt. wikipedia.org

Reaction conditions are critical for optimizing the yield and purity of the final product. The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724) or ethanol (B145695), which helps to dissolve the reactants and stabilize the charged transition state. google.com The temperature is generally maintained between 50°C and 140°C to ensure a reasonable reaction rate without promoting decomposition or side reactions. google.com In some cases, the reaction is carried out under reflux for several hours to drive it to completion. researchgate.net The choice of the alkylating agent is also important, with alkyl bromides being more reactive than alkyl chlorides. wikipedia.org

Interactive Data Table: Typical Conventional Synthesis Parameters

Parameter Value Purpose
Reactants Triethylamine, 1-Bromopropane Formation of the quaternary ammonium salt
Solvent Acetonitrile, Ethanol Dissolve reactants and stabilize transition state
Temperature 50-140 °C Accelerate reaction kinetics
Reaction Time Several hours Ensure completion of the reaction

Precursor Selection and Stoichiometric Considerations

The selection of precursors is straightforward for this synthesis: triethylamine serves as the tertiary amine and 1-bromopropane as the alkylating agent. The purity of these precursors is essential to prevent the introduction of impurities into the final product.

Stoichiometry plays a crucial role in maximizing the yield of this compound. The reaction involves a 1:1 molar ratio of the tertiary amine to the alkyl halide. Using an excess of the alkyl halide can lead to unwanted side reactions, while an excess of the amine can make purification more difficult. libretexts.orglumenlearning.com In some continuous processes for similar compounds, a slight excess of the alkyl halide (molar ratio of amine to halide from 1:1.3 to 1:2.9) is used under pressure to keep the alkyl halide dissolved and drive the reaction. google.com

Advanced and Green Synthesis Approaches

In response to the growing demand for environmentally friendly chemical processes, advanced and green synthesis methods have been developed for the production of quaternary ammonium salts.

Microwave-Assisted Synthesis Protocols for Quaternary Ammonium Bromides

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. nih.gov For the synthesis of quaternary ammonium bromides, microwave irradiation can significantly reduce reaction times from hours to minutes while often providing comparable or even better yields than conventional heating methods. researchgate.netdocumentsdelivered.comeurekaselect.com This rapid heating is more energy-efficient and can minimize the formation of by-products. eurekaselect.com The synthesis of this compound can be adapted to a microwave protocol, likely involving the direct heating of the neat reactants or their solution in a minimal amount of a polar solvent. researchgate.net

Interactive Data Table: Comparison of Conventional vs. Microwave Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days nih.gov Minutes nih.goveurekaselect.com
Energy Efficiency Lower Higher
Yield Good Often comparable or higher nih.govdocumentsdelivered.com
Solvent Use Often requires bulk solvent Can be performed solvent-free or with minimal solvent researchgate.net

Solvent-Free Reaction Environments in Quaternary Ammonium Salt Synthesis

Conducting the synthesis of quaternary ammonium salts in a solvent-free environment represents a significant step towards green chemistry. google.com This approach eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. The reaction between triethylamine and 1-bromopropane can be performed neat, often with heating to facilitate the reaction. google.com In some cases, one of the reactants, if liquid at the reaction temperature, can act as the solvent. The absence of a solvent can also simplify the purification process, as the product may precipitate directly from the reaction mixture. researchgate.net

Purification Techniques and Purity Assessment for this compound

After synthesis, the crude this compound must be purified to remove any unreacted precursors, by-products, and solvents. A common method for purification is recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate. gzhu.edu.cn The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified salt crystallizes out, leaving impurities in the solution. Washing the solid product with a solvent in which the quaternary ammonium salt is insoluble, such as cold diethyl ether, can also be an effective purification step. researchgate.net

The purity of the final product is assessed using a variety of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the compound by analyzing the chemical shifts and integration of the protons and carbons.

Mass Spectrometry (MS) : High-resolution mass spectrometry can confirm the molecular weight of the cation.

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to validate the stoichiometry of the compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the atomic framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of N,N,N-Triethylpropan-1-aminium bromide, distinct signals are expected for the protons of the ethyl and propyl groups attached to the quaternary nitrogen atom.

The protons of the three equivalent ethyl groups would give rise to two signals: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃). The propyl group would also show distinct signals for its methylene and methyl protons. The chemical shifts (δ) are influenced by the electronegativity of the positively charged nitrogen atom, causing protons closer to the nitrogen to appear further downfield.

Based on data from analogous compounds like tetrapropylammonium (B79313) bromide and allyl triethylammonium (B8662869) bromide, the expected chemical shifts can be estimated. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-N⁺-(CH₂CH₃)₃~ 3.3 - 3.4Quartet (q)6H
-N⁺-CH₂CH₂CH₃~ 3.2 - 3.3Triplet (t)2H
-N⁺-CH₂CH₂CH₃~ 1.7 - 1.8Sextet (m)2H
-N⁺-(CH₂CH₃)₃~ 1.2 - 1.3Triplet (t)9H
-N⁺-CH₂CH₂CH₃~ 0.9 - 1.0Triplet (t)3H

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. Due to the molecule's structure, four distinct carbon signals are anticipated: two for the ethyl groups and two for the propyl group attached to the nitrogen.

The chemical shifts in ¹³C NMR are also influenced by the electronegative nitrogen atom. Carbons directly bonded to the nitrogen will be deshielded and appear at a lower field (higher ppm value). researchgate.net Data from related compounds, such as propargyl triethyl ammonium (B1175870) bromide and tetrabutylammonium (B224687) bromide, can be used to predict these shifts. researchgate.netchemicalbook.com

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-N⁺-(C H₂CH₃)₃~ 52 - 58
-N⁺-C H₂CH₂CH₃~ 60 - 65
-N⁺-CH₂C H₂CH₃~ 15 - 20
-N⁺-(CH₂C H₃)₃~ 7 - 9
-N⁺-CH₂CH₂C H₃~ 10 - 12

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the calculated average molecular mass is 224.186 g/mol . biosynth.com

In a mass spectrum, the compound is ionized, and the resulting cation is detected. For this quaternary ammonium salt, the primary ion observed would be the N,N,N-Triethylpropan-1-aminium cation (C₉H₂₂N⁺). The bromide ion is the counter-ion and is typically not observed in positive-ion mode mass spectrometry.

The fragmentation of the parent cation can also provide valuable structural information. Common fragmentation pathways for quaternary ammonium cations include the loss of alkyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-N bonds. The spectrum would be dominated by C-H stretching and bending vibrations from the ethyl and propyl groups. The C-N stretching vibrations are also characteristic of such amine compounds. tcichemicals.comchemicalbook.com The absence of bands for N-H bonds confirms the quaternary nature of the amine. tcichemicals.com

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondVibration Type
2975 - 2845C-H (in alkyl groups)Stretching
1470 - 1370C-H (in alkyl groups)Bending (Deformation)
1220 - 1020C-NStretching

Note: Predicted values are based on general IR correlation tables and spectra of similar compounds like 1-bromopropane (B46711) and tetraethylammonium (B1195904) bromide. chemicalbook.comdocbrown.info

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond the core spectroscopic methods, other analytical techniques can provide a more comprehensive characterization of this compound.

Elemental Analysis can be used to determine the empirical formula of the compound by measuring the percentage composition of its constituent elements (Carbon, Hydrogen, Nitrogen, and Bromine). This technique helps to confirm the purity and stoichiometry of the synthesized compound.

X-ray Crystallography can be employed if the compound can be grown as a single crystal. This powerful technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and providing insights into intermolecular interactions.

Chemical Reactivity and Reaction Mechanisms of N,n,n Triethylpropan 1 Aminium Bromide

Role of the Quaternary Ammonium (B1175870) Cation in Reaction Pathways

The N,N,N-triethylpropan-1-aminium cation is a key player in the chemical reactions of this salt. Its bulky and sterically hindered nature, coupled with the positive charge on the nitrogen atom, makes it an excellent leaving group in elimination reactions, particularly the Hofmann elimination.

In a typical Hofmann elimination, a quaternary ammonium hydroxide (B78521) is heated, leading to the formation of an alkene and a tertiary amine. libretexts.orgorgoreview.com For N,N,N-Triethylpropan-1-aminium hydroxide (formed by treating the bromide salt with a base like silver oxide), the expected products would be propene and triethylamine (B128534). byjus.comwikipedia.org The reaction proceeds via an E2 (bimolecular elimination) mechanism. orgoreview.com

The regioselectivity of the Hofmann elimination is a defining characteristic, governed by what is known as the "Hofmann rule." This rule posits that the major alkene product will be the least substituted one. byjus.comwikipedia.org This preference is attributed to the steric bulk of the quaternary ammonium leaving group. The large size of the triethylpropylammonium group hinders the approach of the base to the more substituted β-carbon, making the abstraction of a proton from the less sterically hindered β-carbon more favorable. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Hofmann vs. Zaitsev Elimination Products

FeatureHofmann EliminationZaitsev Elimination
Major Product Least substituted alkeneMost substituted alkene
Governing Factor Steric hindrance of the leaving groupThermodynamic stability of the alkene
Typical Leaving Groups Bulky groups (e.g., -NR₃⁺)Smaller halogens (e.g., -Br, -Cl)

This table presents generalized information for comparative purposes.

Influence of the Bromide Counterion on Reactivity and Selectivity

In other applications, such as phase transfer catalysis, the lipophilicity of both the cation and the anion can play a role in the efficiency of the catalyst. The bromide ion is a common counterion in commercially available phase transfer catalysts.

Mechanistic Investigations of Chemical Transformations

The primary mechanistic pathway for the decomposition of N,N,N-Triethylpropan-1-aminium salts under basic conditions is the Hofmann elimination. This reaction proceeds through a concerted E2 mechanism. masterorganicchemistry.com

The key steps of the Hofmann elimination mechanism for N,N,N-Triethylpropan-1-aminium hydroxide are as follows:

Proton Abstraction: A base (typically hydroxide ion) removes a proton from the β-carbon of the propyl group that is least sterically hindered.

C-C Double Bond Formation: Simultaneously, the electrons from the C-H bond that is breaking move to form a π-bond between the α and β carbons.

Leaving Group Departure: The C-N bond cleaves, and the triethylamine molecule departs as a neutral leaving group.

The transition state of this reaction involves a concerted movement of electrons, and its geometry is influenced by the steric demands of the bulky quaternary ammonium group.

Beyond elimination, quaternary ammonium salts can undergo other transformations under specific conditions. For instance, they can be subject to nucleophilic substitution, although this is less common for the tetraalkylammonium cation itself, which is generally stable. However, functional groups on the alkyl chains could be susceptible to reaction.

Interactions with Various Chemical Species and Solvents

The interactions of N,N,N-Triethylpropan-1-aminium bromide with its environment are crucial for its chemical behavior. As an ionic compound, its solubility is highly dependent on the polarity of the solvent. It is generally soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents.

In solution, the salt dissociates into the N,N,N-triethylpropan-1-aminium cation and the bromide anion. The degree of dissociation and the nature of ion-pairing can be influenced by the dielectric constant of the solvent. These interactions can affect the availability and reactivity of the ions in solution.

Quaternary ammonium salts are also known to interact with other molecules to form complexes or aggregates. For instance, they can act as phase transfer catalysts by transporting anions from an aqueous phase to an organic phase, thereby facilitating reactions between reactants that are in different phases. The efficiency of this process depends on the lipophilicity of the cation and its ability to solubilize the anion in the organic phase.

Derivatization and Functionalization Strategies

Synthesis of Functionalized N,N,N-Triethylpropan-1-aminium Bromide Derivatives

The synthesis of functionalized derivatives of this compound is primarily achieved by introducing reactive groups onto the alkyl chains of the parent molecule. This can be accomplished through strategic modifications of the starting materials prior to the quaternization reaction, a process also known as the Menschutkin reaction. mdpi.com This reaction involves the interaction of a tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. mdpi.com

A variety of reactive moieties can be incorporated into the structure of this compound to facilitate further chemical transformations. The introduction of these functional groups allows for the covalent attachment of the ammonium salt to other molecules or surfaces, thereby imparting its inherent properties, such as its cationic nature, to the modified entity.

Common reactive moieties that can be introduced include:

Carboxylic Acids: By employing a halo-functionalized carboxylic acid in the quaternization of triethylamine (B128534), a derivative of this compound bearing a terminal carboxyl group can be synthesized. For instance, the reaction of triethylamine with a brominated carboxylic acid would yield a zwitterionic compound with a reactive carboxylate group. This functionality is particularly useful for forming amide bonds with primary and secondary amines, enabling conjugation to peptides, proteins, and other amine-containing polymers. The presence of a carboxylate group can also influence the solubility and hygroscopicity of the resulting compound. mdpi.com

Silanes: The incorporation of a silane (B1218182) group, such as a trimethoxysilane (B1233946) or triethoxysilane (B36694) moiety, can be achieved by using a silane-functionalized alkyl halide in the synthesis. researchgate.netnih.gov These silane groups are capable of undergoing hydrolysis and condensation reactions, allowing for the covalent grafting of the this compound derivative onto silica (B1680970) surfaces, glass, and other inorganic materials. rsc.orgtau.ac.il This is a common strategy for preparing antimicrobial surfaces and modifying the surface properties of nanoparticles. rsc.orgnih.gov

Acrylates and Methacrylates: Functionalization with acrylate (B77674) or methacrylate (B99206) groups introduces a polymerizable unit into the molecule. nih.gov This is typically achieved by reacting a suitable tertiary amine with an acrylate or methacrylate-containing alkyl halide. mdpi.comnih.gov The resulting functionalized monomer can then be copolymerized with other vinyl monomers to create polymers with pendant quaternary ammonium salt groups, which can be used in a variety of materials applications, including the development of antimicrobial polymers. nih.gov

Reactive MoietyExemplary Functionalized PrecursorPotential Synthetic Route with TriethylamineResulting Derivative of this compound
Carboxylic Acid4-bromobutanoic acidNucleophilic substitution4-(triethylammonio)butanoate bromide
Silane(3-bromopropyl)trimethoxysilaneNucleophilic substitutionN,N,N-triethyl-3-(trimethoxysilyl)propan-1-aminium bromide
Acrylate2-bromoethyl acrylateNucleophilic substitution2-(acryloyloxy)ethyl(triethyl)ammonium bromide

The functionalized derivatives of this compound serve as versatile building blocks for the creation of more complex molecular architectures, including conjugates and hybrid materials.

Polymer Conjugates: Carboxylic acid or acrylate-functionalized derivatives can be covalently attached to a variety of polymers. For example, the carboxylate-functionalized salt can be coupled to polymers containing amine groups, such as chitosan (B1678972) or polyethyleneimine, using standard carbodiimide (B86325) chemistry. Acrylate-functionalized monomers can be incorporated into polymer chains through free-radical polymerization. researchgate.net These polymer conjugates often exhibit enhanced biological activity and modified physical properties compared to the individual components.

Hybrid Structures with Inorganic Materials: Silane-functionalized this compound derivatives are particularly useful for the preparation of organic-inorganic hybrid materials. aip.org Through a sol-gel process, these derivatives can be co-condensed with silica precursors, such as tetraethoxysilane (TEOS), to form a silica network that is covalently modified with the quaternary ammonium salt. rsc.org This approach has been used to create antimicrobial coatings and functionalized silica nanoparticles. rsc.orgtau.ac.ilnih.govacs.org The resulting hybrid materials benefit from the mechanical and thermal stability of the inorganic component and the functional properties of the organic quaternary ammonium salt.

Conjugate/Hybrid StructureFunctionalized Derivative UsedMethod of FormationExample Application
Polymer ConjugateAcrylate-functionalized this compoundCopolymerization with other vinyl monomersAntimicrobial plastics
Hybrid Silica MaterialSilane-functionalized this compoundSol-gel co-condensation with TEOSFunctionalized coatings

Impact of Derivatization on Reactivity Profiles and Specific Applications

The derivatization of this compound has a profound impact on its chemical reactivity and opens up new avenues for its application. The introduction of specific functional groups not only provides handles for further chemical reactions but also alters the intrinsic properties of the molecule.

The incorporation of a carboxylic acid group, for example, introduces a site for pH-dependent charge and reactivity. At neutral or alkaline pH, the carboxyl group will be deprotonated, leading to a zwitterionic structure that can influence solubility and interactions with biological membranes. This functionality is key for bioconjugation, allowing the attachment of the quaternary ammonium moiety to biomolecules for targeted delivery or to enhance their antimicrobial properties.

Silane functionalization fundamentally changes the application scope of the molecule, enabling its use in materials science. The ability to form strong, covalent bonds with inorganic substrates allows for the creation of durable, functionalized surfaces. nih.gov For instance, surfaces coated with silane-derivatized this compound are being explored for their potential to resist microbial colonization. The length of the alkyl chain connecting the silane to the ammonium center and the nature of the silane itself (e.g., methoxy (B1213986) vs. ethoxy) can influence the stability and reactivity of the coating.

The introduction of acrylate or methacrylate groups transforms the molecule into a monomer that can be used to build polymeric structures. nih.gov The properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength, will be influenced by the concentration of the quaternary ammonium monomer and the nature of the comonomers used. These polymers are of significant interest for applications where a permanent, non-leaching cationic charge is desired, such as in the development of antimicrobial fabrics or water filtration membranes. nih.govtubitak.gov.tr

Furthermore, the derivatization can impact the molecule's performance in established roles. For example, as a phase-transfer catalyst, the presence of additional functional groups can alter its solubility in different phases and its catalytic efficiency. wikipedia.org The steric hindrance introduced by the functional group can also play a role in its reactivity. libretexts.org

In essence, the strategic derivatization of this compound is a powerful tool for chemists to fine-tune its properties and expand its utility into diverse scientific and technological fields.

Computational Studies and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

The optimized geometry from DFT calculations reveals the tetrahedral arrangement around the central, positively charged nitrogen atom. The bond lengths and angles of the ethyl and propyl groups attached to the nitrogen can be precisely determined. Furthermore, DFT can be employed to calculate electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule.

DFT calculations are also instrumental in studying the interaction between the N,N,N-Triethylpropan-1-aminium cation and the bromide anion. The nature of this interaction, whether it is purely ionic or has some degree of covalent character, can be explored. The choice of solvent can be incorporated into DFT calculations using models like the Polarizable Continuum Model (PCM), which helps in understanding how the solvent environment influences the compound's structure and properties. researchgate.net For instance, DFT calculations on similar quaternary ammonium (B1175870) salts have shown that an increase in the dielectric constant of the solvent leads to a progressive lengthening of the carbon-halide bond and shortening of the carbon-nitrogen bond in the transition state of reactions. nih.gov

Table 1: Representative Theoretical Calculation Parameters for Quaternary Ammonium Salts
ParameterMethodologyTypical Basis SetKey Insights
Molecular GeometryDFT6-31G(d), 6-311+G(d,p)Bond lengths, bond angles, dihedral angles
Electronic StructureDFT6-31G(d), 6-311+G(d,p)HOMO-LUMO gap, electrostatic potential, charge distribution
Reaction PathwaysDFTB3LYP, MPW1KTransition state geometries, activation energies

Molecular Dynamics Simulations for Solution Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. For N,N,N-Triethylpropan-1-aminium bromide, MD simulations can provide detailed insights into its behavior in solution and at interfaces, which is crucial for understanding its applications. These simulations model the interactions between the individual ions (N,N,N-Triethylpropan-1-aminium cation and bromide anion) and the solvent molecules, typically water.

In aqueous solutions, MD simulations can reveal the solvation structure around the cation and anion. This includes the number of water molecules in the first and second solvation shells and their orientation relative to the ions. The simulations can also predict dynamic properties such as the self-diffusion coefficients of the ions and the solvent, which are related to the mobility of the species in the solution. For similar quaternary ammonium salts, MD simulations have shown that the cations and anions can form clusters, and the extent of this aggregation depends on the concentration and the nature of the alkyl groups. acs.orgresearchgate.net

MD simulations are also particularly useful for studying the behavior of this compound at interfaces, such as the air-water or a solid-liquid interface. researchgate.netnih.govnih.govkfupm.edu.sa These simulations can predict the orientation of the ions at the interface and how they affect the interfacial tension. For instance, due to the amphiphilic nature of the cation (a charged head group and nonpolar alkyl chains), it is expected to accumulate at interfaces with a specific orientation. The study of such interfacial phenomena is important for applications in areas like phase transfer catalysis and as surfactants. mdpi.com

Kinetic and Mechanistic Modeling of Reaction Pathways

Theoretical modeling plays a significant role in elucidating the kinetics and mechanisms of reactions involving this compound. Two primary reaction pathways for quaternary ammonium salts are nucleophilic substitution and elimination reactions, such as the Hofmann elimination. aakash.ac.inlibretexts.org

Hofmann Elimination: The Hofmann elimination is a characteristic reaction of quaternary ammonium hydroxides, which can be formed from the corresponding bromide salt. rsc.orgacs.org Kinetic and mechanistic modeling, often employing DFT, can be used to study the transition state of this E2 reaction. The calculations can determine the activation energy barrier and the geometry of the transition state, providing insights into the factors that influence the reaction rate and the regioselectivity (Hofmann's rule). researchgate.net For example, theoretical studies can compare the activation barriers for the elimination of different beta-hydrogens to predict the major alkene product.

Nucleophilic Substitution: this compound can also undergo nucleophilic substitution reactions, although this is generally less common for quaternary ammonium salts compared to their tertiary amine precursors. youtube.comlibretexts.org Computational modeling can investigate the SN2 reaction pathway where a nucleophile attacks one of the ethyl or propyl groups, leading to the displacement of triethylamine (B128534). DFT calculations can model the reaction pathway, identify the transition state, and calculate the activation energy, helping to understand the feasibility of such reactions. researchgate.netnih.gov

Table 2: Key Reaction Pathways and Modeling Approaches
Reaction PathwayModeling ApproachKey Information Obtained
Hofmann EliminationDFTTransition state structure, activation energy, reaction mechanism
Nucleophilic Substitution (SN2)DFTReaction profile, activation barrier, influence of solvent

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are increasingly used to predict spectroscopic signatures, which can aid in the identification and characterization of molecules like this compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mestrelab.commdpi.comnih.gov These predictions are typically based on the calculation of the magnetic shielding tensors of the nuclei in the molecule, which are then converted to chemical shifts. By comparing the predicted spectrum with experimental data, the assignment of peaks to specific protons and carbons in the molecule can be confirmed. Discrepancies between predicted and experimental spectra can also highlight specific solvent effects or conformational dynamics not captured by the computational model.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. arxiv.orgarxiv.orgmlatom.comcheminfo.org These calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-N stretching, and various bending modes. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic absorption bands and to aid in the structural elucidation of the compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or other properties. appliedmineralogy.comnih.govresearchgate.net For quaternary ammonium compounds, QSAR models are often developed to predict their antimicrobial or toxicological properties. nih.govelsevierpure.com

In a QSAR study involving this compound and its analogs, various molecular descriptors would be calculated for each compound. These descriptors can be based on the compound's topology (e.g., connectivity indices), electronic properties (e.g., partial charges, dipole moment), or steric properties (e.g., molecular volume, surface area). These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, that can predict the activity of new, untested compounds.

Future Directions and Emerging Research Avenues

Development of Novel N,N,N-Triethylpropan-1-aminium Bromide Derivatives with Enhanced Functionality

A primary direction for future research lies in the rational design and synthesis of novel derivatives of this compound. The goal is to create "task-specific" molecules where targeted modifications to the cation's structure introduce or enhance specific functionalities. This involves strategic chemical alterations to the triethylpropylammonium core to tailor its physical and chemical properties for specialized applications.

Key strategies for creating these derivatives include:

Functionalization of the Alkyl Chains: Introducing functional groups (e.g., hydroxyl, ether, ester, or polymerizable moieties like acrylates) onto the propyl or ethyl chains. mdpi.comresearchgate.net For instance, adding hydroxyl groups could modify the compound's solubility and hydrogen bonding capabilities, which is relevant for its role in certain reaction mechanisms. semanticscholar.org

Introduction of Chirality: Synthesizing chiral versions of the catalyst, for example, by modifying the substituents on the nitrogen atom. Such chiral derivatives are crucial for the development of asymmetric phase-transfer catalysis, enabling the enantioselective synthesis of valuable pharmaceutical intermediates and other fine chemicals. acs.orgnih.gov

Anion Exchange: Replacing the bromide anion with other anions (e.g., hexafluorophosphate, tetrafluoroborate, or trifluoromethanesulfonate) can significantly alter the compound's properties, such as its melting point, solubility, and ionic conductivity, effectively creating new ionic liquids with tailored characteristics. mdpi.comresearchgate.net

These modifications aim to improve catalytic activity, enhance selectivity, increase thermal stability, and enable recyclability, thereby expanding the compound's utility. biomedres.us

Modification StrategyTarget Functional Group/ComponentPotential Enhanced FunctionalityExemplary Application Area
Alkyl Chain FunctionalizationHydroxyl (-OH), Ether (-OR)Improved solubility in specific solvents, altered hydrophilicity, potential for hydrogen bonding interactions. semanticscholar.orgSpecialized catalysis, corrosion inhibition. medchemexpress.com
Anion Exchange[PF6]-, [BF4]-, [TFSI]-Lower melting point, creation of ionic liquids, enhanced ionic conductivity. mdpi.comresearchgate.netElectrolytes for energy storage devices. mdpi.com
Introduction of ChiralityChiral centers on alkyl chains or N-substituentsEnantioselectivity in catalytic reactions. acs.orgAsymmetric synthesis of pharmaceuticals. acs.org
Polymerizable GroupsAcrylate (B77674), Methacrylate (B99206)Ability to be incorporated into polymer matrices for solid-state electrolytes or supported catalysts. mdpi.comMultifunctional materials, solid-state batteries.

Exploration of New Catalytic Applications and Reaction Systems

While this compound is recognized for its utility as a phase-transfer catalyst (PTC), significant opportunities exist to broaden its catalytic scope. cymitquimica.com Future research will likely focus on employing this catalyst and its novel derivatives in more complex and environmentally benign reaction systems. biomedres.uskenresearch.com

Emerging catalytic applications include:

Green Chemistry: Utilizing the catalyst in aqueous or biphasic systems to reduce or eliminate the need for volatile and toxic organic solvents. mdpi.com Research into reactions like one-pot, multi-component syntheses of bioactive heterocycles showcases the potential for tetraalkylammonium bromides to facilitate environmentally friendly processes. nih.govencyclopedia.pubresearchgate.net

Supported Catalysis: Immobilizing this compound or its functionalized derivatives onto solid supports such as polymers, silica (B1680970), or magnetic nanoparticles. biomedres.us This approach creates heterogeneous catalysts that are easily separated from the reaction mixture, enabling catalyst recycling, reducing waste, and improving process economics. biomedres.us

Integration with Other Technologies: Combining phase-transfer catalysis with other enabling technologies like microwave irradiation or flow chemistry. nih.govnumberanalytics.com Microwave assistance can dramatically shorten reaction times, while flow chemistry allows for safer, more scalable, and highly controlled continuous manufacturing processes. numberanalytics.com

The development of new derivatives, particularly chiral ones, will be instrumental in expanding its use in asymmetric synthesis, a critical area for the pharmaceutical industry. acs.org

Emerging Catalytic SystemKey PrincipleAnticipated Advantage for this compound
Aqueous-Phase CatalysisUsing water as a primary solvent.Reduces reliance on volatile organic compounds (VOCs), aligning with green chemistry principles. kenresearch.com
Supported/Immobilized CatalysisAnchoring the catalyst to a solid support.Facilitates easy catalyst recovery and reuse, improving process sustainability and cost-effectiveness. biomedres.us
Microwave-Assisted SynthesisUsing microwave energy to accelerate reactions.Drastically reduces reaction times from hours to minutes for processes like the synthesis of quinazolinones. nih.gov
Asymmetric Phase-Transfer CatalysisUsing chiral derivatives to control stereochemistry.Enables the enantioselective synthesis of high-value chiral molecules, particularly for pharmaceuticals. acs.org

Integration into Multifunctional Materials and Devices

Beyond catalysis, the unique physicochemical properties of this compound and its derivatives make them promising candidates for integration into advanced materials and electrochemical devices. Tetraalkylammonium salts (TAS) are already being explored in several cutting-edge applications. nih.govnih.gov

Future research in this area includes:

Energy Storage: Investigating the use of this compound derivatives as components in electrolytes for next-generation batteries, such as lithium-metal batteries. mdpi.com Quaternary ammonium (B1175870) salts can act as additives to regulate lithium deposition and improve the stability of the solid-electrolyte interphase (SEI), a critical factor for battery safety and longevity. mdpi.com

Solar Energy: Employing TAS as additives or precursors in the fabrication of perovskite and dye-sensitized solar cells. nih.govresearchgate.net These salts can passivate defects in the perovskite crystal structure, enhancing the efficiency and long-term stability of the solar devices. nih.gov

Polymer Science: Incorporating functionalized derivatives into polymer chains to create ion-conducting polymers (ionomers) for applications in solid-state electrolytes, membranes, or antistatic coatings. mdpi.comresearchgate.net

The ability to tune the properties of the salt by modifying its chemical structure is key to optimizing its performance in these material-based applications. nih.gov

Application AreaRole of this compound DerivativeKey Benefit
Lithium-Metal BatteriesElectrolyte additive. mdpi.comRegulates lithium deposition, prevents dendrite growth, and improves SEI stability. mdpi.com
Perovskite Solar CellsAdditive or precursor in the perovskite layer. nih.govPassivates crystal defects, reduces non-radiative recombination, and enhances device efficiency and stability. nih.gov
Solid-State ElectrolytesAs a polymerizable ionic liquid or component of an ionomer. mdpi.comProvides a non-volatile, non-flammable medium for ion transport, improving device safety. mdpi.com
Corrosion InhibitionAdsorption onto metal surfaces. medchemexpress.comacs.orgForms a protective layer that inhibits corrosion, particularly in acidic environments. acs.org

Advanced Characterization Techniques for In-Situ Mechanistic Studies

A deeper understanding of how this compound functions at a molecular level is crucial for optimizing its performance and designing better derivatives. A significant emerging trend is the use of operando spectroscopy, which involves studying the catalyst under actual working conditions. numberanalytics.commdpi.com This approach provides real-time insights into the catalyst's structure, active sites, and the reaction intermediates involved. mdpi.comresearchgate.net

Key techniques that will drive future mechanistic studies include:

Operando Infrared Spectroscopy (e.g., DRIFTS): This technique can monitor the interaction of reactants with the catalyst surface and track the formation and consumption of intermediate species in real-time. mdpi.commdpi.com

Operando X-ray Absorption Spectroscopy (XAS): XAS can provide information on the electronic state and local coordination environment of atoms within the catalyst system as the reaction proceeds. researchgate.netacs.org

NMR Spectroscopy: Can be used to study the dynamics of ion pairing and the transfer of species between phases, which is central to the mechanism of phase-transfer catalysis. mdpi.com

By combining these advanced techniques, researchers can move beyond static characterization and build a dynamic picture of the catalytic cycle, revealing how factors like solvent, temperature, and catalyst structure influence reaction pathways and efficiency. mdpi.comacs.org

TechniqueType of Information ProvidedRelevance to Mechanistic Understanding
Operando DRIFTSReal-time vibrational spectra of surface adsorbates and gas-phase species. mdpi.comIdentifies reaction intermediates and correlates their presence with catalytic activity. mdpi.com
Operando XAS/XANESInformation on oxidation states and local atomic structure of the catalyst. researchgate.netReveals dynamic changes in the catalyst's structure during the reaction. researchgate.net
On-line Mass Spectrometry (MS)Real-time analysis of reaction products and volatile intermediates. mdpi.comDirectly correlates catalyst structural changes with product formation and selectivity. mdpi.com
NMR SpectroscopyInsights into molecular structure, dynamics, and ion-pairing in solution. mdpi.comElucidates the mechanism of anion transfer and interaction between the catalyst and substrate. nih.gov

Expanding Computational and Machine Learning Approaches for Design and Prediction

The trial-and-error approach to catalyst and materials discovery is increasingly being supplemented by powerful computational tools. umich.edu For this compound, computational chemistry and machine learning (ML) represent a frontier for accelerating the design of new derivatives and predicting their properties. researchgate.netslideshare.net

Future research in this domain will involve:

Quantum Mechanical Modeling: Using methods like Density Functional Theory (DFT) to investigate reaction mechanisms at the atomic level. rsc.org DFT can be used to calculate the energies of reactants, transition states, and products, providing a molecular-level understanding of the catalytic process and the factors controlling catalyst activity and selectivity. rsc.org

Molecular Dynamics (MD) Simulations: Simulating the behavior of the ammonium salt in different solvent environments to predict properties like solubility, aggregation, and its role in transferring ions across a phase boundary. researchgate.net

Machine Learning (ML) Models: Developing ML models trained on existing experimental and computational data to predict the properties and performance of new, hypothetical derivatives. umich.eduresearchgate.net These models can rapidly screen vast numbers of potential candidates to identify the most promising ones for experimental synthesis, significantly accelerating the discovery process. researchgate.netyoutube.com

Quantitative Structure-Activity Relationships (QSAR): Establishing mathematical relationships between the chemical structure of catalyst derivatives and their observed catalytic activity or selectivity. nih.gov This can help identify key molecular descriptors that govern performance.

These computational approaches will enable a more rational, data-driven design cycle for developing new catalysts and materials based on the this compound scaffold. umich.edu

Computational ApproachPrimary ObjectiveExpected Outcome
Density Functional Theory (DFT)Elucidate reaction pathways and transition state energies. rsc.orgFundamental understanding of catalytic mechanisms and origins of selectivity. rsc.org
Molecular Dynamics (MD)Simulate the dynamic behavior of ions in solution and at interfaces. researchgate.netPrediction of physical properties like solubility and interfacial behavior. researchgate.net
Machine Learning (ML)Predict catalyst performance based on structural features. umich.eduresearchgate.netRapid screening of virtual libraries of potential derivatives to accelerate discovery. researchgate.netslideshare.net
QSAR/QSPRCorrelate molecular structure with activity or physical properties. nih.govIdentification of key molecular descriptors that influence performance for rational design.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N,N-Triethylpropan-1-aminium bromide in laboratory settings?

  • Methodological Answer : The compound can be synthesized via quaternization of tertiary amines with alkyl bromides. For example, trimethylamine in ethanol reacts with bromoalkanol derivatives under reflux to form quaternary ammonium bromides. The product is purified via filtration and washing with hexane/ethyl acetate mixtures to remove unreacted precursors . Optimization of reaction time (e.g., 24 hours) and molar ratios (e.g., 20–100 equivalents of trimethylamine) is critical to maximize yield.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Purity is assessed using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify alkyl chain integration and quaternary nitrogen environments. Elemental analysis (C, H, N, Br) confirms stoichiometry. Mass spectrometry (ESI-MS) detects molecular ion peaks (e.g., [M-Br]⁺). Crystallinity and phase purity can be evaluated via X-ray powder diffraction (XRPD) .

Q. What are the key solubility characteristics of this compound in common organic solvents and water?

  • Methodological Answer : Quaternary ammonium bromides typically exhibit high solubility in polar solvents (e.g., water, methanol) due to their ionic nature. Hydrophobic alkyl chains enhance solubility in chloroform and dichloromethane. Solubility tests should include phase diagrams under varying temperatures. For example, highlights solubility in chloroform-water mixtures, which is critical for applications in micelle formation .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer : Challenges include disorder in alkyl chains (common in surfactants) and weak scattering from lighter atoms. SHELX programs (e.g., SHELXL) are widely used for refinement, but data-to-parameter ratios < 15:1 may reduce reliability. reports a disorder in the tetradecyloxy chain, resolved using anisotropic displacement parameters and constrained refinement. R factors < 0.05 and wR factors < 0.15 indicate acceptable precision .

Q. How can X-ray photoelectron spectroscopy (XPS) resolve the electronic environment of nitrogen in quaternary ammonium bromides?

  • Methodological Answer : XPS N 1s spectra reveal distinct binding energies for quaternary nitrogen (e.g., ~402.1 eV for –N⁺(CH₂CH₃)₃) versus protonated amines. For this compound, deconvolution using Voigt functions with fixed full-width-at-half-maximum (FWHM) and 4:6 branching ratios resolves overlapping signals. demonstrates this approach for –NH₃⁺ groups, showing ~40% intensity reduction post-surface modification .

Q. How does alkyl chain length influence supramolecular assembly in quaternary ammonium bromides?

  • Methodological Answer : Longer alkyl chains (e.g., C14 in ) promote hydrophobic interactions, leading to lamellar or hexagonal crystalline phases. Shorter chains (e.g., C3 in this compound) may form less ordered structures. Small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) can correlate chain length with phase transitions and thermal stability .

Q. What methodological considerations are critical when interpreting conflicting spectroscopic data in surfactant research?

  • Methodological Answer : Contradictions in NMR or XPS data may arise from dynamic processes (e.g., micelle formation) or impurities. For XPS, satellite peaks from Mg Kα radiation (e.g., Pb 4d₅/₂) can overlap with N 1s signals, requiring background subtraction and peak fitting with fixed constraints. For NMR, variable-temperature experiments distinguish static vs. dynamic disorder. illustrates resolving FA-related N 1s signals using iterative fitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N-Triethylpropan-1-aminium bromide
Reactant of Route 2
Reactant of Route 2
N,N,N-Triethylpropan-1-aminium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.